molecular formula C10H14N2O B14835096 (4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine

(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine

Cat. No.: B14835096
M. Wt: 178.23 g/mol
InChI Key: JOIQNGWYFVZLOT-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine involves several steps. One common method includes the reaction of 4-cyclopropoxy-3-methylpyridine with a suitable amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine can be compared with similar compounds such as:

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(4-cyclopropyloxy-3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H14N2O/c1-7-9(6-11)12-5-4-10(7)13-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3

InChI Key

JOIQNGWYFVZLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)OC2CC2

Origin of Product

United States

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